molecular formula C13H10ClN3O4 B11659598 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11659598
M. Wt: 307.69 g/mol
InChI Key: CYAJISAGHCQDHC-VIZOYTHASA-N
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Description

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a furan ring, a nitrophenyl group, and a carbohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the nitrophenyl group enhances its potential for forming stable complexes and interacting with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H10ClN3O4

Molecular Weight

307.69 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H10ClN3O4/c1-8-10(4-5-21-8)13(18)16-15-7-9-2-3-11(14)12(6-9)17(19)20/h2-7H,1H3,(H,16,18)/b15-7+

InChI Key

CYAJISAGHCQDHC-VIZOYTHASA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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